N-n-Propylnorapomorphine

Description

Historical Context of Apomorphine (B128758) Analog Research

The journey of N-n-Propylnorapomorphine is intrinsically linked to the history of its parent compound, apomorphine. Apomorphine was first synthesized in 1845 and has a long and varied history of medical use, including as an emetic and for the treatment of alcoholism. wikipedia.orgnih.gov Its recognition as a dopamine (B1211576) agonist in the mid-20th century opened the door for its use in treating Parkinson's disease. wikipedia.orgnih.gov This discovery spurred the development of numerous apomorphine analogs with the goal of creating compounds with improved properties, such as greater potency, selectivity, and better pharmacokinetic profiles. This line of research directly led to the synthesis and characterization of this compound.

Evolution of Dopaminergic Agonist Research

The understanding of dopamine's role as a neurotransmitter in the brain, a discovery for which Arvid Carlsson was awarded the Nobel Prize, was a pivotal moment in neuroscience. youtube.com It established the foundation for the development of drugs that could modulate the dopamine system. Early research focused on levodopa (B1675098), a precursor to dopamine, for the treatment of Parkinson's disease. pavilionhealthtoday.commo.gov However, the long-term use of levodopa was associated with complications, which drove the search for direct-acting dopamine agonists. pavilionhealthtoday.commo.gov

This led to the exploration of two main classes of dopamine agonists: ergot derivatives (like bromocriptine (B1667881) and pergolide) and non-ergot derivatives. nih.govwikipedia.org The non-ergot agonists, which include apomorphine and its analogs like this compound, have become a major focus of research due to a lower risk of certain side effects associated with long-term ergot agonist use. nih.gov The evolution of this research has been marked by a drive to develop agonists with greater selectivity for specific dopamine receptor subtypes (D1, D2, D3, etc.), as each subtype is associated with different physiological and pathological processes. nih.gov

This compound as a Key Research Tool and Lead Compound in Neuropharmacology

This compound has emerged as a crucial tool for several reasons. It is significantly more potent than its parent compound, apomorphine. nih.gov Research has shown that NPA is 10-20 times more potent than apomorphine in producing certain effects in animal models. nih.gov This high potency allows researchers to use smaller doses to elicit specific physiological responses.

Furthermore, NPA exhibits a degree of selectivity for D2-like dopamine receptors (D2, D3, and D4) over D1-like receptors. acs.orgnih.gov This selectivity is critical for studies aiming to understand the specific roles of these receptor subtypes in various brain functions and disorders. The development of radiolabeled versions of NPA and its analogs, such as [11C]NPA and [11C]MNPA, has enabled their use in positron emission tomography (PET) imaging studies to visualize and quantify dopamine receptors in the living brain. nih.govnih.gov

NPA also serves as a lead compound, meaning it is a starting point for the design and synthesis of new, even more potent and selective dopamine agonists. acs.org For instance, the synthesis of (R)-(-)-2-Fluoro-N-n-propylnorapomorphine (2-F-NPA) resulted in a compound with exceptionally high affinity and selectivity for the D2 receptor. acs.orgnih.gov

Overview of Major Academic Research Domains for this compound

The unique pharmacological profile of this compound has led to its use in a variety of research areas:

Parkinson's Disease: Given the central role of dopamine deficiency in Parkinson's disease, dopamine agonists are a cornerstone of research into this condition. mo.gov NPA has been used in preclinical models to understand the mechanisms of motor control and to test new therapeutic strategies. nih.gov

Schizophrenia: The dopamine hypothesis of schizophrenia posits that an overactive dopamine system contributes to the symptoms of the disorder. nih.gov NPA has been investigated in clinical trials to explore the effects of dopamine agonists on psychotic symptoms. nih.gov These studies have provided insights into the role of dopamine autoreceptors in the therapeutic response to antipsychotic medications. nih.gov

Neuroreceptor Pharmacology: NPA is extensively used in basic research to characterize the binding and functional properties of dopamine receptors. nih.govnih.gov Its high affinity and selectivity make it a standard against which new compounds are compared. acs.orgnih.gov

Behavioral Pharmacology: Researchers use NPA to study the role of dopamine in various behaviors, including locomotion, stereotypy (repetitive behaviors), and reward. wikipedia.orgnih.gov Its biphasic effect on locomotion, where low doses inhibit movement and high doses enhance it, provides a model for studying the differential effects of activating presynaptic versus postsynaptic dopamine receptors. wikipedia.org

Detailed Research Findings

The following table summarizes key research findings related to the dopamine receptor binding affinities of this compound and a related analog. This data highlights the high potency and selectivity of these compounds.

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2 vs. D1 Selectivity Ratio |

| This compound (NPA) | >1000 | 1.8 | >556 |

| (R)-(-)-2-Fluoro-N-n-propylnorapomorphine (2-F-NPA) | 690 | 0.012 | 57,500 |

Data sourced from a study comparing the receptor affinities of various apomorphine analogs. acs.orgnih.gov

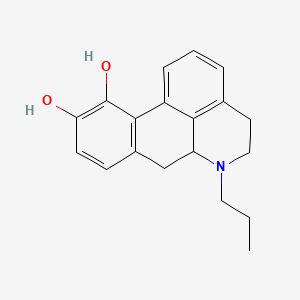

Structure

3D Structure

Properties

IUPAC Name |

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGAJCKRXPNBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311565 | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57559-68-9 | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57559-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,11-Dihydroxy-6-propylnoraporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057559689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-N-Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLNORAPOMORPHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ9L8ZYZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for N N Propylnorapomorphine

Pioneering Synthetic Routes for Apomorphine (B128758) Derivatives

The foundation for the synthesis of N-n-Propylnorapomorphine and other N-substituted norapomorphine (B1212033) derivatives lies in the classic chemical transformations of morphine and related opium alkaloids. mdpi.com A pivotal reaction in this field is the acid-catalyzed rearrangement of morphine into apomorphine, typically achieved using strong acids like concentrated hydrochloric acid. mdpi.comnih.gov This rearrangement fundamentally alters the morphinan (B1239233) scaffold into the characteristic aporphine (B1220529) core.

To generate N-substituted derivatives like NPA, a common precursor is normorphine, the N-demethylated version of morphine. mdpi.com The synthesis of (R)-NPA, the pharmacologically active enantiomer, has been achieved through the acid-catalyzed rearrangement of N-n-propylnormorphine. nih.gov This process involves first synthesizing N-n-propylnormorphine and then inducing the structural rearrangement to the aporphine skeleton. Another key starting material for various apomorphine-like compounds is thebaine, which can be chemically transformed to yield the necessary precursors for these syntheses. mdpi.comresearchgate.net

Regioselective N-Alkylation Approaches in Apomorphine Synthesis

A critical step in the synthesis of NPA is the introduction of the n-propyl group onto the secondary amine of the norapomorphine scaffold. This N-alkylation must be regioselective, targeting the nitrogen atom without reacting with the hydroxyl groups also present on the molecule. The choice of base and solvent is crucial for achieving this selectivity. For instance, in the synthesis of related N-alkylated thebaine derivatives, potassium carbonate in a polar solvent like ethanol (B145695) has been utilized. researchgate.net

The general principles of regioselective N-alkylation involve careful control of reaction conditions to favor attack at the nitrogen nucleophile over other potential sites. beilstein-journals.orgorganic-chemistry.org Strategies often involve selecting a suitable base to deprotonate the secondary amine, creating a more potent nucleophile, which then reacts with an alkylating agent, such as n-propyl bromide. researchgate.net In some synthetic schemes, a total synthesis approach is used to build the molecule, which also incorporates a specific N-alkylation step to introduce the desired substituent. nih.gov The challenge lies in preventing O-alkylation of the phenolic hydroxyl groups, which is often overcome by using protecting groups or by exploiting the differential reactivity of the amine and hydroxyl functions under specific pH and solvent conditions. organic-chemistry.org

Asymmetric Synthesis and Enantiomeric Resolution in this compound Research

This compound possesses a chiral center, and its pharmacological activity resides almost exclusively in the (R)-(-) enantiomer. nih.gov Therefore, obtaining the enantiomerically pure compound is essential. Two primary strategies are employed: asymmetric synthesis and the resolution of racemic mixtures.

Resolution is a classical and widely used method. It involves synthesizing the racemic mixture, (RS)-NPA, and then separating the two enantiomers. libretexts.org This is typically achieved by reacting the racemic base with an enantiomerically pure chiral acid, such as (+)-dibenzoyl-D-tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. nih.govlibretexts.org Once the desired diastereomeric salt is isolated, the chiral acid is removed to yield the pure (R)- or (S)-enantiomer. nih.gov

While resolution is effective, modern approaches increasingly favor asymmetric synthesis, which aims to create only the desired enantiomer from the start. This can be achieved by using chiral catalysts or starting from a chiral precursor molecule. For example, the synthesis of the enantiomers of 11-hydroxy-N-n-propylnoraporphine was accomplished in a multi-step process starting from a chiral isoquinoline (B145761) derivative. nih.gov Organocatalysis represents an expanding field for creating chiral molecules, including those with complex structures. rsc.orgmdpi.com

Design and Synthesis of Novel this compound Analogs for Receptor Probing

To investigate the structure-activity relationships and probe the binding sites of dopamine (B1211576) receptors, numerous analogs of NPA have been designed and synthesized. These modifications typically involve substitutions on the aromatic rings or alterations of the N-alkyl group.

One key strategy involves introducing substituents at the C-2 position of the aporphine ring. A prominent example is (R)-(-)-2-fluoro-N-n-propylnorapomorphine, which was found to be a highly potent and selective dopamine D2 agonist. mdpi.comacs.orgnih.gov Other analogs include those with methoxy (B1213986) groups, such as (R)-(-)-2-methoxy-N-n-propylnorapomorphine, which also shows high affinity for D2 receptors. researchgate.net The synthesis of these compounds allows researchers to map how different functional groups interact with the receptor binding pocket. Another designed analog, (-)N-(chloroethyl)norapomorphine, acts as an irreversible ligand, forming a covalent bond with the receptor, which makes it a valuable tool for biochemical studies of the receptor. nih.gov

The following table summarizes the dopamine receptor binding affinities for NPA and several of its key analogs.

| Compound Name | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |

| (R)-(-)-N-n-Propylnorapomorphine (NPA) | 1,780 | 0.17 | ~10,500 |

| (R)-(-)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | 6,450 | 1.3 | ~4,960 |

| (R)-(-)-2-Methoxy-11-hydroxy-N-n-propylnoraporphine | 1,690 | 44 | ~38 |

| (R)-(-)-2-Fluoro-N-n-propylnorapomorphine (2F-NPA) | >50,000 | 0.012 | >4,166,667 |

This table was generated using data from multiple sources. mdpi.comresearchgate.netnih.gov

Innovations in Synthetic Pathways for Radiolabeled this compound Derivatives

Radiolabeled versions of NPA and its analogs are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET). These radioligands allow for the non-invasive study of dopamine receptors in the living brain. The synthesis of these compounds requires specialized, rapid techniques to incorporate short-lived radioisotopes such as carbon-11 (B1219553) (¹¹C, half-life ≈ 20 minutes) or fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 minutes).

A common method for producing [¹¹C]NPA involves a two-step N-acylation-reduction process. nih.gov This starts with reacting norapomorphine with [¹¹C]-propionyl chloride, followed by reduction of the resulting amide to yield the N-[¹¹C-propyl] derivative. nih.gov A similar strategy has been applied to create analogs like [¹¹C]-labeled 2-chloro-NPA. nih.gov For (R)-2-[¹¹C]Methoxy-N-n-propylnorapomorphine ([¹¹C]MNPA), a high-yield synthesis has been developed, resulting in a product with high specific activity and purity suitable for human studies. nih.govresearchgate.net

To overcome the limitations of the short half-life of ¹¹C, researchers have also developed ¹⁸F-labeled analogs. The synthesis of (R)-(-)-2-(¹⁸F-fluoroethoxy)-N-n-propylnorapomorphine ((¹⁸F)MCL-524) provides a PET radioligand with a longer half-life, allowing for more extended imaging studies. researchgate.net Another example is the synthesis of ¹⁸F-radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine). bohrium.com These syntheses often involve multi-step procedures adapted for radiochemistry, frequently using protected precursors that are deprotected after the radioisotope has been incorporated. researchgate.net

Prodrug Strategies for this compound and Related Compounds

This compound itself has poor oral bioavailability and a short duration of action due to rapid metabolism. To address these limitations, various prodrug strategies have been developed. A prodrug is an inactive or less active compound that is converted into the active drug within the body.

A notable example is (-)-10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA). The methylenedioxy group protects the two hydroxyl groups on the aporphine core from rapid metabolism. nih.gov After administration, this group is cleaved in vivo, releasing the active NPA. This strategy results in a compound that is effective when taken orally and has a longer duration of action. nih.gov

Another approach involves the design of enone prodrugs. researchgate.netrug.nl In this strategy, a derivative is created that is chemically modified to be more stable and better absorbed. Once in the body, it undergoes a chemical conversion to release the active catecholamine agonist. The synthesis of enone prodrugs of both apomorphine and N-propyl-norapomorphine has been explored as a potential method to improve their therapeutic profiles. rug.nl

Molecular Pharmacology and Dopamine Receptor Interaction Studies of N N Propylnorapomorphine

Dopamine (B1211576) Receptor Subtype Binding Profiles and Affinities

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.

Research indicates that N-n-Propylnorapomorphine (NPA) demonstrates significantly lower affinity for the D1-like receptor family compared to the D2-like family. acs.org Studies using radioligand binding assays have reported high Ki values for D1 receptors, signifying weak binding. For instance, a methoxy (B1213986) analog of NPA, (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA), showed a Ki value of 1,780 nM for D1 receptors in rat striatum membranes. nih.gov This pronounced difference in binding affinity underscores NPA's selectivity for the D2-like receptor subtypes over the D1-like subtypes. nih.govacs.org Further studies on 2-substituted NPA derivatives confirmed that while modifications could enhance D2 affinity, they generally led to a decrease in D1 affinity. acs.org

NPA exhibits a high affinity for the D2-like receptor family, which includes the D2, D3, and D4 subtypes. wikipedia.orgnih.gov It is considered a full dopamine D2/D3 receptor agonist. nih.govnih.gov

D2 Receptor: NPA binds with high affinity to the D2 receptor. nih.govacs.org Its N-n-propyl substitution is recognized as a key structural feature for enhancing D2 receptor activity. acs.org

D3 Receptor: NPA displays a particularly high affinity for the D3 receptor subtype, with reported Ki values as low as 0.3 nM. nih.govnih.gov D3 receptors are known to have a high affinity for agonists like NPA. ki.se

D4 Receptor: Comparative binding studies have shown that NPA also interacts with the D4 receptor. Research has indicated that NPA has a modest selectivity for the D4 receptor over the D2 receptor, with a selectivity factor of 2.4 reported in one study. nih.gov The binding at these sites is stereoselective, favoring the R(-)-NPA enantiomer. nih.gov

Below is a table summarizing the binding affinities of NPA and its analog MNPA for various dopamine receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| NPA | D2 (High Affinity) | 0.4 | acs.org |

| NPA | D2 (Low Affinity) | 23 | acs.org |

| NPA | D3 | 0.3 | nih.govnih.gov |

| NPA | D4/D2 Selectivity Ratio | 2.4 | nih.gov |

| MNPA | D1 | 1780 | nih.gov |

| MNPA | D2 | 0.17 | nih.gov |

Ligand Efficacy and Intrinsic Activity Profiling at Dopamine Receptors

Ligand efficacy refers to the ability of a bound ligand to activate a receptor and produce a biological response. This compound is characterized as a full agonist at D2-like receptors. nih.govacs.org Studies on its analog, (R)-2-methoxy-N-n-propylnorapomorphine (MNPA), have shown that it robustly inhibits forskolin-stimulated cAMP accumulation to the same degree as endogenous dopamine in cells expressing D2 or D3 receptors, confirming its status as a full agonist at both receptor subtypes. nih.govresearchgate.net

The intrinsic activity of (+)-NPA has been quantified at human D2L and D4.4 receptors, where it demonstrated activities of 61% and 58%, respectively, relative to the maximal response. elsevierpure.com In rodent models, the effects of NPA are described as biphasic; low doses lead to inhibition of locomotion, likely through preferential activation of D2/D3 autoreceptors, while higher doses cause hyperactivity, which is consistent with overcoming the autoreceptor effects to stimulate postsynaptic receptors. wikipedia.org

Receptor Affinity States (High- and Low-Affinity) and G Protein Coupling Mechanisms

Dopamine D2-like receptors can exist in two interconvertible states of affinity for agonists: a high-affinity state (D2High) and a low-affinity state (D2Low). nih.govacs.orgacs.org The high-affinity state represents the receptor coupled to its intracellular signaling partner, a G-protein, and is considered the functional form of the receptor. nih.govnih.gov The low-affinity state is the G-protein-uncoupled form. nih.govnih.gov Antagonists typically bind with equal affinity to both states, whereas agonists like NPA show a marked preference for the high-affinity state. acs.orgacs.orgoup.com

NPA has been extensively used as a tool to probe these high-affinity D2 receptors. acs.orgacs.org Its selectivity for the D2High state is significant, with reported Ki values for the high and low-affinity states differing by over 50-fold. nih.govnih.gov For example, Ki values of 0.4 nM for D2High and 23 nM for D2Low have been documented. acs.org Another report cites a Khigh range of 0.07-0.4 nM and a Klow range of 20-200 nM. nih.gov

The coupling to G-proteins is fundamental to this phenomenon. The presence of guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP) or its non-hydrolyzable analog guanylyl-imidodiphosphate, promotes the dissociation of the G-protein from the receptor, converting the high-affinity sites into a low-affinity state. nih.govnih.gov Studies have shown that guanine nucleotides can completely inhibit the high-affinity binding of [3H]NPA, confirming that its binding is primarily to the G-protein-coupled state of the D2 receptor. nih.govnih.gov This functional coupling of the D2 receptor to the G-protein has been demonstrated to be retained even in solubilized receptor preparations. nih.govmcmaster.ca

| Compound | Receptor State | Binding Affinity (Ki or Kd, nM) | Reference |

|---|---|---|---|

| NPA | D2 High-Affinity (Khigh) | 0.07 - 0.4 | nih.gov |

| NPA | D2 Low-Affinity (Klow) | 20 - 200 | nih.gov |

| NPA | D2 High-Affinity (Khigh) | 0.27 | nih.gov |

| NPA | D2 Low-Affinity (Klow) | 26 | nih.gov |

Allosteric Modulation and Cooperative Binding Research

Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site where the endogenous ligand binds. researchgate.netnih.gov These modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.

While NPA itself is an orthosteric agonist, its binding to the D2 receptor can be influenced by allosteric modulators. Research has focused on the neuropeptide L-prolyl-L-leucyl-glycinamide (PLG) and its peptidomimetic analogs. researchgate.netnih.gov Studies have demonstrated that PLG and its conformationally constrained analog, PAOPA, can potentiate the binding of agonists to the D2 receptor without affecting antagonist binding. nih.gov Specifically, these compounds have been shown to enhance the binding of [3H]NPA to the human D2 receptor, indicating they act as PAMs for the D2 receptor. researchgate.netnih.gov This provides evidence that the D2 receptor possesses allosteric sites that can be targeted to fine-tune dopaminergic neurotransmission.

Receptor Desensitization, Internalization, and Downregulation Mechanisms

Prolonged or intense stimulation of G-protein coupled receptors (GPCRs), including dopamine receptors, can lead to adaptive responses such as desensitization, internalization, and downregulation.

Desensitization and Internalization: Agonist-induced internalization is a primary mechanism for the desensitization of D2 receptors. nih.gov This process involves the recruitment of proteins like G-protein-coupled receptor kinases (GRKs) and arrestins to the activated receptor. nih.govnih.gov Arrestin targets the receptor for internalization into the cell via clathrin-coated pits. nih.gov The agonist-induced internalization of D2 receptors can lead to a sustained decrease in the availability of receptors on the cell surface. nih.govresearchgate.net Studies with the NPA analog, MNPA, have shown that it can induce D2 receptor internalization to an even greater extent than dopamine itself. nih.gov It has been suggested that the prolonged decrease in radioligand binding observed after an amphetamine-induced dopamine surge is largely due to this receptor internalization rather than simple competition from dopamine. nih.gov

Downregulation: Downregulation refers to a decrease in the total number of receptors. Evidence suggests that prolonged treatment with a potent dopaminerigc agonist can lead to a downregulation of dopamine receptors by reducing their density. nih.gov Conversely, one study using cultured cells reported that treatment with NPA could induce an up-regulation, or increase in the density, of D2 receptors. nih.gov Furthermore, it has been noted that neuropeptides like cholecystokinin (B1591339) (CCK-8) can reduce the number of [3H]-NPA binding sites in vitro, suggesting a regulatory role for these peptides in modulating receptor availability. nih.gov

Functional Selectivity (Biased Agonism) Studies for this compound

The concept of functional selectivity, or biased agonism, posits that a ligand, upon binding to a single G protein-coupled receptor (GPCR), can stabilize distinct receptor conformations. nih.gov This stabilization can lead to the preferential activation of a specific subset of the multiple downstream signaling pathways available to that receptor. frontiersin.orgnih.gov For dopamine receptors, these pathways traditionally include the canonical G protein-mediated signaling, such as the modulation of adenylyl cyclase, and non-canonical pathways, which can involve proteins like β-arrestin. nih.govbiorxiv.org Ligands that show a preference for activating one pathway over another are termed "biased agonists." nih.gov this compound (NPA) has been a subject of such studies, revealing its character as a functionally selective ligand at dopamine receptors.

Research has demonstrated that this compound exhibits different functional activities at distinct signaling outputs mediated by the same receptor. A key study highlighted that while (R)-N-n-Propylnorapomorphine (NPA) acted as a full agonist in causing the inhibition of dopamine release, it behaved as only a weak partial agonist for the inhibition of adenylate cyclase in the same cellular preparation. nih.gov This discrepancy in efficacy between two different signaling pathways initiated by the same D2-like dopamine receptor is a hallmark of functional selectivity. nih.gov

Table 1: Functional Selectivity of this compound (NPA) at D2L Receptors| Signaling Pathway | Observed Effect of NPA | Functional Classification |

|---|---|---|

| Inhibition of Dopamine Release | Full inhibition | Full Agonist |

| Inhibition of Adenylate Cyclase | Weak inhibition | Weak Partial Agonist |

Data sourced from Kilts et al., 2002, as cited in Mailman et al., 2008. nih.gov

Further illustrating this biased agonism, studies on striatal medium spiny neurons have revealed that D2 receptor activation by NPA can suppress L-type Ca2+ currents through a novel signaling cascade that is independent of the canonical pathway involving adenylyl cyclase inhibition. jneurosci.org Instead of modulating cAMP levels, NPA-activated D2 receptors were found to signal through Gβγ subunit activation of phospholipase Cβ1 (PLCβ1). This leads to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium, which in turn activates the phosphatase calcineurin to reduce L-type calcium channel currents. jneurosci.org This demonstrates that NPA can engage a distinct, non-canonical signaling pathway, providing further evidence for its functional selectivity. jneurosci.org

Table 2: NPA-Mediated Non-Canonical D2 Receptor Signaling Pathway| Step | Molecular Event | Downstream Effect |

|---|---|---|

| 1 | NPA binds to D2 receptor | Receptor conformation change |

| 2 | Gβγ subunit activation | Activation of Phospholipase Cβ1 (PLCβ1) |

| 3 | PLCβ1 activation | Generation of Inositol Trisphosphate (IP3) |

| 4 | IP3-mediated signaling | Mobilization of intracellular Ca2+ stores |

| 5 | Increased intracellular Ca2+ | Activation of Calcineurin |

| 6 | Calcineurin activation | Reduction of L-type Ca2+ currents |

Pathway described in Hernandez-Lopez et al., 2000. jneurosci.org

These findings collectively underscore that this compound does not act as a simple agonist but rather as a biased agonist at dopamine D2 receptors. Its ability to differentially modulate distinct intracellular signaling pathways—fully activating some while only partially engaging others—provides a clear example of functional selectivity. nih.govjneurosci.org This property is crucial for understanding the compound's complex pharmacological profile and highlights the nuanced nature of dopamine receptor signaling. frontiersin.orgnih.gov

Structure Activity Relationship Sar Investigations of N N Propylnorapomorphine Analogs

Influence of N-Alkyl Substitution on Dopamine (B1211576) Receptor Activity and Selectivity

The nature of the substituent on the nitrogen atom of the aporphine (B1220529) ring system plays a pivotal role in determining both the potency and the selectivity of the compound for different dopamine receptor subtypes. Research has consistently shown that an N-n-propyl group, as seen in N-n-Propylnorapomorphine, is optimal for high affinity and activity at D2-like dopamine receptors. acs.orgresearchgate.netnih.gov

In contrast, substituting the n-propyl group with a smaller methyl group tends to favor activity at the D1 receptor. acs.orgresearchgate.net This "propyl effect" for enhancing D2 receptor activity is a recurring theme in dopaminergic drug design. acs.org Studies on various N-alkylated 2-aminotetralins suggest that this is due to steric factors, where the receptor possesses a cavity that can optimally accommodate an n-propyl group. nih.gov

A comparative study on a series of N-alkyl-2-methoxy-11-hydroxynoraporphines clearly illustrates this principle. The N-n-propyl derivative displayed significantly higher affinity and selectivity for the D2 receptor over the D1 receptor. Conversely, the corresponding N-methyl congener showed a preference for the D1 receptor. researchgate.net This demonstrates that N-alkyl substituents are a key determinant of D1 versus D2 receptor selectivity in the aporphine series. researchgate.net

| Compound | N-Substituent | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |

|---|---|---|---|---|

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 | 235 | 0.20 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 | 44 | 38.4 |

Pharmacophore Models for Apomorphine-Derived Dopamine Agonists

Pharmacophore models for apomorphine-derived dopamine agonists identify the essential structural features and their spatial arrangement required for receptor binding and activation. These models are typically derived from the structures of potent agonists like apomorphine (B128758) and NPA. A common model consists of a three-point pharmacophore: a cationic nitrogen center and two electronegative centers, usually the hydroxyl groups of the catechol moiety. acs.org

More refined models for selective D2 agonists propose several key interaction points: nih.gov

A basic nitrogen atom: This forms a crucial salt bridge with a conserved aspartic acid residue in the third transmembrane helix (TM3) of the receptor, such as Asp114 in the D2 receptor. nih.govmdpi.com

A phenolic hydroxyl group: The 11-OH group, analogous to the meta-hydroxyl of dopamine, is considered essential. nih.govuni.edu It is believed to form hydrogen bonds with serine residues located in a microdomain within the fifth transmembrane helix (TM5), such as Ser193, Ser194, and Ser197. nih.govmdpi.com

An aromatic system: The catechol ring provides a system for π–π stacking interactions with hydrophobic aromatic residues in the receptor, such as Trp386 and His393 in TM6, which help to stabilize the agonist in the binding pocket. nih.govmdpi.com

The primary difference between the pharmacophore for D1 and D2 receptors appears to be the distance of the cationic nitrogen from the plane of the catechol ring. acs.org

Conformational Analysis and Receptor Binding Specificity of Aporphine Derivatives

The rigid structure of the aporphine nucleus is a key feature that contributes to its high affinity for dopamine receptors. Unlike the flexible endogenous ligand dopamine, the aporphine scaffold is "frozen" in a conformation that is believed to be close to the biologically active state. nih.gov This pre-organization reduces the entropic penalty upon binding, leading to higher affinity interactions. nih.gov

Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to build 3D quantitative structure-activity relationship (3D-QSAR) models. acs.org These models are based on the alignment of the three-dimensional structures of a series of agonists and can predict the binding affinity of new compounds. Such analyses have confirmed the importance of the spatial arrangement of the key pharmacophoric features for both D1 and D2 receptor affinity. acs.org The conformation of the fused ring system dictates the precise orientation of the nitrogen atom and the hydroxyl groups, which is critical for specific interactions within the receptor's binding site.

Effects of Ring Substitutions on Efficacy and Receptor Selectivity

Modifications to the aromatic rings of the aporphine skeleton have a profound impact on receptor affinity and selectivity. The dihydroxy substitution pattern at positions 10 and 11 is a hallmark of potent dopamine agonists like apomorphine and NPA. The 11-hydroxy group, in particular, is considered essential for significant dopaminergic activity. acs.orgnih.gov Studies on monohydroxylated analogs show that the 11-monohydroxy derivative retains significant activity, whereas the 10-monohydroxy isomer is not a direct-acting agonist, and the 9-hydroxy isomer is inert. uni.edu

Further substitutions on the catechol ring can fine-tune the pharmacological profile. A series of 2-substituted NPA derivatives were synthesized to probe the D1 and D2 receptor binding sites. While all 2-substituents tested led to a decrease in D1 affinity, they simultaneously enhanced D2 affinity in a specific order. nih.gov The 2-fluoro derivative, in particular, exhibited exceptionally high D2 affinity and remarkable D2 versus D1 selectivity. nih.gov

Conversely, replacing one of the key hydroxyl groups can abolish dopaminergic activity. For example, replacing the 10-OH group with a methyl group resulted in a compound that lacked any significant effect at dopamine receptors but surprisingly gained activity as a selective serotonin (B10506) 5-HT1A receptor agonist. nih.gov Similarly, an 8,11-dimethoxy substituted aporphine derivative showed no dopaminergic agonism. nih.gov These findings underscore the critical role of the specific electronic and hydrogen-bonding properties of the 10,11-catechol system for dopamine receptor activation.

| 2-Substituent | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2/D1 Selectivity Ratio |

|---|---|---|---|

| -F (Fluoro) | 690 | 0.012 | 57,500 |

| -OH (Hydroxy) | ~1000 | 0.048 | ~20,833 |

| -Br (Bromo) | ~1000 | 0.090 | ~11,111 |

| -OCH3 (Methoxy) | 1500 | 0.14 | 10,714 |

| -H (Unsubstituted) | 450 | 0.45 | 1,000 |

| -NH2 (Amino) | 500 | 0.50 | 1,000 |

Stereochemical Aspects of this compound Activity

The aporphine structure contains a chiral center at position 6a, and the biological activity of NPA is highly dependent on its stereochemistry. The (R)-enantiomer, specifically (6aR)-N-n-Propylnorapomorphine, is a potent dopamine agonist. nih.govtandfonline.com This (R) configuration is recognized as an essential feature for the dopaminergic activity of aporphines. acs.orgresearchgate.net

In stark contrast, the (S)-enantiomer of NPA acts as a dopamine antagonist. nih.govtandfonline.com This enantioselectivity highlights the precise three-dimensional fit required for receptor interaction. The different spatial arrangement of the fused ring system in the (S)-isomer, while allowing it to bind to the receptor, prevents it from inducing the conformational change necessary for receptor activation, thereby leading to antagonistic properties. The (R) and (S) isomers of 11-hydroxy-N-n-propylnoraporphine (11-OH-NPa) also exhibit this agonist/antagonist relationship, further confirming the critical role of stereochemistry at the 6a position. nih.govtandfonline.com

Preclinical Pharmacological and Neurobiological Studies of N N Propylnorapomorphine

In Vitro Cellular and Tissue Models for Dopamine (B1211576) Agonist Evaluation

In vitro studies using cellular and tissue models have been fundamental in characterizing the receptor binding profile of N-n-Propylnorapomorphine. Autoradiographic studies using radiolabeled NPA ([3H]NPA) on human brain tissue have demonstrated its utility in labeling dopamine D2 receptors. nih.gov These experiments show that [3H]NPA binding is saturable, reversible, and stereospecific, with a high affinity for a single population of sites that have the pharmacological characteristics of the D2 receptor. nih.gov

Dopamine receptors exist in two interconvertible states: a high-affinity state for agonists, which is coupled to G-proteins and considered the functional form, and a low-affinity state. nih.gov NPA exhibits a significant selectivity (over 50-fold) for the high-affinity state of the D2 receptor over the low-affinity state. nih.govnih.gov This property makes it a valuable tool for studying the functional consequences of D2 receptor activation. Further studies on NPA analogs, such as (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA), have shown an extremely high potency ratio for D2 over D1 receptors. nih.gov

| Compound | Receptor | Binding Affinity (Ki or Kd) | Receptor State Selectivity | Source |

|---|---|---|---|---|

| [3H]NPA | D2 | 0.27-0.35 nM (Kd) | Not specified | nih.gov |

| NPA | D2 (High Affinity) | 0.07-0.4 nM (Khigh) | >50-fold selectivity for high- vs. low-affinity state | nih.govnih.gov |

| NPA | D2 (Low Affinity) | 20-200 nM (Klow) | >50-fold selectivity for high- vs. low-affinity state | nih.govnih.gov |

| NPA | D3 | 0.3 nM (Ki) | Not specified | nih.govnih.gov |

| (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | D2 | 0.17 nM (Ki) | Not specified | nih.gov |

| (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | D1 | 1,780 nM (Ki) | D2/D1 potency ratio: 10,500 | nih.gov |

Behavioral Pharmacology in Animal Models of Central Nervous System Disorders

The effect of this compound on locomotor activity in rodents is notably biphasic. wikipedia.org At low doses, the S(+) isomer of NPA selectively inhibits spontaneous and drug-induced locomotor activity without causing catalepsy. nih.gov This inhibitory effect is thought to be due to the preferential activation of presynaptic D2/D3 autoreceptors, which suppress dopamine release. wikipedia.org Conversely, higher doses of the R(-) isomer lead to motor-excitatory effects and hyperactivity. wikipedia.orgnih.gov This enhancement of activity is attributed to the stimulation of postsynaptic dopamine receptors, which overrides the initial inhibitory autoreceptor effects. wikipedia.org Studies measuring general behavioral arousal, which encompasses locomotor activity and other repetitive movements, have found that NPA induces these responses in a manner suggestive of dopaminergic mediation. nih.gov

This compound is a potent inducer of stereotyped behaviors in animal models. The R(-) isomer of NPA reliably elicits strong stereotyped sniffing, licking, and gnawing in rats. nih.gov Research involving direct injection of NPA into different subregions of the striatum has shown that the location of administration influences the type and intensity of the stereotypy. For instance, injections into anterior ventral striatal sites produced dose-dependent oral and sniffing stereotypies that were rapid in onset and of long duration. nih.gov In contrast, injections into other striatal regions or the nucleus accumbens resulted in weaker or different behavioral patterns. nih.gov These findings suggest a topographical organization of behavior within the striatum or, alternatively, reflect the heterogeneous density of dopamine receptors in these areas. nih.gov

Animal models of Parkinson's disease (PD), particularly those created by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for testing potential antiparkinsonian agents. researchgate.netnih.gov MPTP-treated primates and rodents develop motor deficits that mimic the symptoms of human PD, including the progressive loss of dopaminergic neurons in the substantia nigra. researchgate.netnih.govoatext.com In this context, dopamine agonists like NPA are studied for their potential to alleviate these motor symptoms. Studies have investigated the kinetics and distribution of radiolabeled NPA in the brains of MPTP-treated animals to better understand its interaction with the dopamine-depleted nervous system. dntb.gov.ua Research on an orally administered derivative of NPA demonstrated its ability to reverse motor deficits in MPTP-treated marmosets, highlighting the therapeutic potential of this class of compounds. researchgate.net The use of these models allows for the evaluation of how dopamine agonists can compensate for the loss of endogenous dopamine and improve motor control. biorxiv.org

The brain's reward system, where dopamine plays a central role, is deeply implicated in addiction. frontiersin.org Dopamine D2 and D3 receptors are key targets in this circuitry. biorxiv.org Studies using radiolabeled [11C]NPA with positron emission tomography (PET) have been employed to measure amphetamine-induced dopamine release in the human striatum, demonstrating the tool's utility in probing the neurochemistry of addiction. nih.gov Preclinical research suggests that chronic exposure to opioids can lead to a supersensitivity of the dopamine system, particularly to D2 agonists. frontiersin.org In rats that have developed opioid dependence, D2 agonists like propylnorapomorphine were found to selectively increase locomotor activity during withdrawal, an effect not seen in non-dependent animals. frontiersin.org This indicates that neuroadaptations in the dopamine system following chronic drug use can alter the behavioral response to D2 receptor stimulation.

The influence of this compound on aggressive behavior in rodents is complex and highly dependent on the experimental context. nih.gov In one study, NPA was found to increase aggression elicited by electrical foot shock in rats. nih.gov However, the same compound decreased predatory aggression (against turtles) in rats and isolation-induced aggression in male mice. nih.gov The effects of NPA on aggression were antagonized by the D2 antagonist haloperidol, confirming the involvement of dopamine receptors. nih.gov While direct studies of NPA in psychosis-like states are less common, its potent D2 agonist activity makes it a relevant compound for understanding the dopaminergic basis of psychosis. Antipsychotic drugs often act by blocking D2 receptors, and animal models predictive of antipsychotic activity are used to screen new treatments. tandfonline.comresearchgate.net The differential effects of NPA on various types of aggression underscore the nuanced role of dopamine systems in modulating complex behaviors.

Neurochemical Effects in Animal Brain Regions (e.g., Neurotransmitter Release, Synthesis, Metabolism)

This compound (NPA) demonstrates potent activity as a dopamine agonist, significantly influencing dopaminergic pathways in the brain. nih.govwikipedia.org Preclinical studies in animal models have established that NPA powerfully inhibits the synthesis and release of dopamine. nih.govuliege.bejneurosci.org This effect is largely attributed to its preferential stimulation of D2/D3 autoreceptors, particularly at lower doses. wikipedia.org

Research indicates that NPA is considerably more potent than its parent compound, apomorphine (B128758), in inhibiting the synthesis of dopamine in both striatal and limbic regions of the rat brain. nih.gov The R-(-)-enantiomer of NPA is the more pharmacologically active isomer, exhibiting a much stronger affinity for dopamine receptors compared to the S-(+)-enantiomer. nih.govnih.gov Specifically, studies measuring the inhibition of dopamine synthesis have found the threshold subcutaneous dose for R-(-)-NPA to be approximately 1.25 µg/kg in rats, a fraction of the 24 µg/kg required for apomorphine to produce a similar effect. nih.gov

The primary mechanism for this inhibition of dopamine synthesis involves the activation of presynaptic dopamine autoreceptors. nih.govjneurosci.org Stimulation of these autoreceptors reduces the activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine, thereby decreasing the production of L-DOPA from tyrosine. nih.gov

While the predominant neurochemical effects of NPA are centered on the dopamine system, its interactions with other neurotransmitter systems have also been noted. For instance, the dopaminergic system modulated by NPA can, in turn, influence other systems like the GABAergic and glutamatergic pathways. uliege.be Striatal output neurons, which are modulated by dopamine, are themselves GABAergic. uliege.be These neurons project to other brain regions, such as the substantia nigra pars reticulata and globus pallidus, indicating an indirect influence of NPA on GABAergic transmission. uliege.be Furthermore, dopamine receptors are known to modulate the release of glutamate (B1630785) in the striatum, suggesting that NPA can reciprocally affect glutamatergic neurotransmission. uliege.be

The table below summarizes the comparative potency of NPA and apomorphine on dopamine synthesis.

| Compound | Threshold Dose for Dopamine Synthesis Inhibition (µg/kg, s.c. in rats) |

| This compound (NPA) | 1.25 nih.gov |

| Apomorphine | 24 nih.gov |

Electrophysiological Responses in Neuronal Systems and Brain Slices

Electrophysiological studies have provided direct evidence of this compound's effects on neuronal activity, particularly within the dopaminergic systems of the brain. Using extracellular, single-unit recording techniques in anesthetized rats, researchers have demonstrated that NPA potently inhibits the firing rate of dopamine neurons in the substantia nigra (A9) and the ventral tegmental area (VTA). nih.govnih.govnih.gov

The R-(-)-enantiomer of NPA is a powerful inhibitor of cell firing in both of these dopaminergic regions. nih.gov It is approximately 10 to 20 times more potent than apomorphine in this regard. nih.gov The mean cumulative dose of R-(-)-NPA required to inhibit the firing of nigral and VTA dopamine cells by 50% (ID50) is around 0.5 µg/kg, compared to an ID50 of 5.3 µg/kg for apomorphine in nigral cells. nih.gov The S-(+)-enantiomer of NPA also shows agonist activity by inhibiting cell firing, but it is significantly less potent than the R-(-) form. nih.gov The inhibitory effects of both enantiomers can be prevented or reversed by the dopamine antagonist haloperidol, confirming that these actions are mediated through dopamine receptors. nih.govnih.gov

Further investigations using the irreversible receptor inactivator N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have clarified that the inhibition of A9 dopamine cell firing by NPA is mediated by dopamine receptors located intrinsically within the substantia nigra, not by receptors in the striatum. nih.gov These studies specifically point to a predominant role for nigral D2 receptors in this electrophysiological response. nih.gov Interestingly, there appears to be a substantial receptor reserve, as a maximum inhibition of cell firing (over 95%) is achieved with only about 24% of the D2 receptors being occupied by NPA. nih.gov

The table below presents the comparative potencies of NPA enantiomers and apomorphine on the firing rate of dopamine neurons.

| Compound | Brain Region | Effect | Potency (ID50, µg/kg, i.v. in rats) |

| R-(-)-NPA | Substantia Nigra | Inhibition of Firing | 0.53 nih.gov |

| R-(-)-NPA | Ventral Tegmental Area | Inhibition of Firing | 0.50 nih.gov |

| S-(+)-NPA | Substantia Nigra | Inhibition of Firing | 514 nih.gov |

| S-(+)-NPA | Ventral Tegmental Area | Inhibition of Firing | 149 nih.gov |

| Apomorphine | Substantia Nigra | Inhibition of Firing | 5.3 nih.gov |

| NPA | Nigral Dopaminergic Cells | Inhibition of Firing | 0.36 (ED50) nih.gov |

| Apomorphine | Nigral Dopaminergic Cells | Inhibition of Firing | 9.1 (ED50) nih.gov |

Blood-Brain Barrier Penetration and Distribution Studies in Animal Models

The effectiveness of a centrally acting agent like this compound is contingent on its ability to cross the blood-brain barrier (BBB) and distribute to its target sites within the brain. Pharmacokinetic studies in animal models have confirmed that NPA does penetrate the BBB. oup.combohrium.com

Comparative studies in mice have shown that the ability of NPA to distribute into the brain is greater than that of apomorphine and norapomorphine (B1212033). oup.com A pharmacokinetic analysis using a two-compartment model modified to include the brain as a third compartment revealed these distribution characteristics. oup.com The half-life (t1/2) of the N-n-propyl derivative in mice was determined to be 29 minutes. oup.com

Studies utilizing radiolabeled versions of NPA and its analogs have provided more detailed insights into its brain distribution. The use of tritiated ([³H]) and carbon-11 (B1219553) ([¹¹C]) labeled compounds in positron emission tomography (PET) and autoradiography studies allows for the visualization and quantification of the drug's uptake in specific brain regions. bohrium.comsnmjournals.orgnih.govnih.gov

For example, studies with [³H]MCL-536, a D2 agonist that is structurally related to NPA, demonstrated good BBB penetration in rats, with the highest uptake observed in the D2-rich striatum compared to regions with lower D2 receptor density like the cerebellum and cortex. bohrium.comnih.gov Similarly, PET studies in non-human primates with [¹¹C]MNPA, a methoxy (B1213986) analog of NPA, showed that about 4.5% of the injected radioactivity was present in the brain at 5 minutes post-injection, with the highest accumulation in the striatum (putamen and caudate). nih.gov This uptake was significantly higher than that reported for the D2 antagonist [¹¹C]raclopride. nih.gov The metabolites of these radiolabeled compounds are generally more polar and are not expected to cross the blood-brain barrier. nih.gov

The table below summarizes key findings from brain distribution studies of NPA and its analogs.

| Compound/Analog | Animal Model | Brain Region of Highest Uptake | Key Finding |

| This compound | Mice | Not specified, but brain distribution is greater than apomorphine | t1/2 in mice is 29 min. oup.com |

| [¹¹C]MNPA | Cynomolgus Monkeys | Striatum | ~4.5% of injected dose in brain at 5 min. nih.gov |

| [³H]MCL-536 | Rats | Striatum | % Injected Dose/gram tissue at 15 min: 0.28 (males), 0.42 (females). bohrium.comnih.gov |

| [¹¹C]NPA | Baboon | Striatum | Striatum-to-cerebellum ratio of 2.33 at 15 min. nih.gov |

Mechanistic Insights into Dopaminergic System Modulation by N N Propylnorapomorphine

Regulation of Presynaptic Dopamine (B1211576) Autoreceptors

N-n-Propylnorapomorphine is a powerful stimulant of presynaptic dopamine autoreceptors, which are primarily of the D2 and D3 subtypes. These autoreceptors are located on the terminals and soma of dopaminergic neurons and function as a negative feedback mechanism to regulate the synthesis and release of dopamine.

The high potency of NPA at these autoreceptors is a key factor in its biphasic behavioral effects. At low doses, the preferential activation of presynaptic autoreceptors leads to a decrease in dopamine release, resulting in behavioral inhibition and catalepsy. nih.gov As the dose increases, the effects on postsynaptic receptors become more prominent, overriding the presynaptic inhibition.

Table 1: Comparative Potency of this compound (NPA) and Apomorphine (B128758) on Dopamine Autoreceptor-Mediated Effects

| Parameter | This compound (NPA) | Apomorphine | Potency Ratio (NPA vs. Apomorphine) |

| Inhibition of Motor Activity (threshold dose) | 1.25 µg/kg (s.c.) | 24 µg/kg (s.c.) | ~19x |

| Inhibition of Dopamine Synthesis (threshold dose) | 1.25 µg/kg (s.c.) | 24 µg/kg (s.c.) | ~19x |

| Inhibition of Dopaminergic Firing (ED50) | 0.36 µg/kg (i.v.) | 9.1 µg/kg (i.v.) | ~25x |

Data sourced from Argiolas et al., 1982. wikipedia.org

Postsynaptic Dopamine Receptor Activation and Signal Transduction Cascades

NPA is a potent agonist at postsynaptic dopamine D2 and D3 receptors. nih.gov Its derivative, (R)-2-methoxy-N-n-propylnorapomorphine (MNPA), has been shown to be a full agonist at both D2 and D3 receptors. nih.gov The activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

The primary signal transduction pathway associated with D2-like receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov Studies on MNPA have demonstrated its ability to robustly inhibit forskolin-stimulated cAMP accumulation in cells expressing D2 or D3 receptors, confirming this mechanism of action. nih.gov This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream signaling pathways that regulate neuronal excitability and gene expression.

Furthermore, agonist binding to D2 receptors can lead to their internalization, a process of receptor endocytosis from the cell surface into the interior of the cell. This is a mechanism for desensitization and regulation of receptor signaling. Research has shown that MNPA induces D2 receptor internalization to a greater extent than dopamine itself, as observed through both cell surface receptor binding assays and confocal fluorescence microscopy. nih.gov

The affinity of NPA for the different states of the dopamine receptor is also a critical aspect of its function. Dopamine receptors can exist in a high-affinity state for agonists, which is the G protein-coupled functional state, and a low-affinity state. NPA exhibits a high affinity for the D2 receptor, preferentially binding to the high-affinity state. drugbank.com

Interactions with Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT) Systems

The precise interactions of this compound with the dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT) are not as extensively characterized as its receptor binding profile. DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. VMAT, specifically VMAT2 in the central nervous system, is responsible for packaging cytoplasmic dopamine into synaptic vesicles for subsequent release.

Regarding VMAT2, there is no direct evidence of NPA's interaction. However, studies on the structurally related compound apomorphine have shown that it can increase VMAT2 function, leading to enhanced vesicular uptake of dopamine. nih.gov This effect was found to be mediated by D2 receptor activation. Given NPA's potent D2 agonism, it is plausible that it could exert a similar modulatory effect on VMAT2, although this requires direct experimental verification. Enhancing VMAT2 function could be a neuroprotective mechanism by promoting the sequestration of potentially cytotoxic cytoplasmic dopamine into vesicles.

Influence on Dopaminergic Neural Circuits and Pathways

NPA exerts a significant influence on the major dopaminergic pathways in the brain, primarily the nigrostriatal and mesolimbic pathways. The nigrostriatal pathway, projecting from the substantia nigra to the dorsal striatum, is crucial for motor control. The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and other limbic structures, is central to reward, motivation, and emotion.

Research suggests that NPA has a predominant effect on the mesolimbic areas in addition to its well-established actions on the striatonigral system. nih.gov The powerful dopamine receptor agonistic effects of NPA are reflected in biochemical changes across both of these systems. The differential effects of NPA on these pathways likely contribute to its complex behavioral profile.

The influence of NPA on specific subregions within these pathways has also been investigated. Direct injection of NPA into different striatal subregions has been shown to elicit distinct stereotyped behaviors, suggesting a topographical organization of its effects within the striatum.

Cross-talk with Other Neurotransmitter Systems (e.g., Serotonergic, Adrenergic)

The dopaminergic system is intricately interconnected with other neurotransmitter systems, including the serotonergic and adrenergic systems. While direct studies on the cross-talk of this compound with these systems are limited, the pharmacology of the structurally related compound apomorphine provides some insights.

The interplay between dopamine and serotonin (B10506) is particularly relevant. Dopamine agonists can influence the serotonergic system, and conversely, serotonergic agents can modulate dopamine-mediated behaviors. Similarly, there is evidence of cross-activation between dopamine and adrenergic receptors. However, specific studies detailing the effects of NPA on serotonin or norepinephrine (B1679862) release, or its potential to induce conditions like serotonin syndrome, are not available in the current body of scientific literature. Further research is needed to fully elucidate the extent and significance of NPA's interactions with these other critical neurotransmitter systems.

Advanced Analytical and Methodological Approaches in N N Propylnorapomorphine Research

Radioligand Binding Assays for Receptor Characterization and Quantification

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of N-n-Propylnorapomorphine and its derivatives for various neurotransmitter receptors. These in vitro experiments utilize radiolabeled compounds to quantify binding to receptor preparations, typically from brain tissue or cells expressing specific receptor subtypes.

Research has shown that NPA is a potent dopamine (B1211576) receptor agonist. Competition binding studies using membranes from rat striatum have been employed to determine the inhibition constants (Ki) of these compounds. For instance, dopamine receptors are known to exist in two interconvertible states: a high-affinity state for agonists, which is coupled to G-proteins and considered the functional form, and a low-affinity state. nih.gov NPA demonstrates a high affinity for the D2 receptor and a more than 50-fold selectivity for the high-affinity state over the low-affinity state. nih.gov Its methoxy (B1213986) analog, (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA), also shows a very high affinity for the D2 receptor with a remarkable D2/D1 potency ratio. nih.gov

These assays have confirmed that the binding of NPA and its analogs is specific to dopamine D2-like receptors. The specific binding of [3H]NPA in the mouse striatum, for example, is entirely antagonized by the selective D2 receptor antagonist raclopride, but not by the D1 antagonist SCH 23390. nih.gov

Table 1: Dopamine Receptor Binding Affinities (Ki) for this compound and Analogs

| Compound | Receptor | Ki (nM) | D2/D1 Potency Ratio | Source |

|---|---|---|---|---|

| (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | D1 | 1,780 | 10,500 | nih.gov |

| D2 | 0.17 | nih.gov | ||

| (-)-N-Propyl-norapomorphine (NPA) | D2 (High Affinity) | 0.07-0.4 | >50 (High/Low) | nih.gov |

| D2 (Low Affinity) | 20-200 | nih.gov |

Chromatographic Techniques (HPLC, GC-ECD) for Compound Analysis and Metabolite Profiling in Biological Samples

Chromatographic methods are essential for the separation, detection, and quantification of this compound and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates.

Gas Chromatography-Electron Capture Detection (GC-ECD): A sensitive method has been developed for the analysis of NPA in rat serum and brain tissue. nih.gov This technique involves the derivatization of NPA with trifluoroacetic acid to form trifluoroacetyl (TFA) derivatives, which are highly responsive to the electron-capture detector. nih.gov This method achieves detection limits in the subpicogram range. nih.gov However, in biological samples like serum, matrix interferences can limit practical quantification to levels around 100 ng/ml. nih.gov This GC-ECD method was successfully used to detect NPA in the rat brain after the administration of its prodrug, (-)-10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA), supporting the hypothesis that MDO-NPA acts as a prodrug that delivers NPA to cerebral dopamine receptors. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used, particularly in conjunction with neuroimaging studies, to analyze the metabolic profile of radiolabeled NPA analogs in plasma. For instance, when studying the PET tracer [11C]MNPA, HPLC is used to separate the unchanged parent compound from its radiometabolites. nih.govsnmjournals.org This is crucial for accurate kinetic modeling of the PET data, as it allows for a metabolite-corrected arterial input function. snmjournals.orgnih.gov Studies in humans have shown that the fraction of unchanged [11C]MNPA in plasma decreases over time, with about 50% remaining at 4 minutes and 25.1% at 90 minutes post-injection. nih.govsnmjournals.org All detected radiolabeled metabolites were found to be more polar than the parent compound. nih.gov

Table 2: Chromatographic Analysis of this compound and Analogs

| Technique | Analyte | Biological Matrix | Key Findings | Source |

|---|---|---|---|---|

| GC-ECD | This compound (as TFA derivative) | Rat Serum & Brain Tissue | Detection limit in subpicogram range; quantitation limited to ~100 ng/ml by matrix effects. Detected NPA in brain after MDO-NPA administration. | nih.gov |

| HPLC | [11C]MNPA | Human Plasma | Percentage of unchanged drug decreased to 50% at 4 min and 25.1% at 90 min post-injection. Metabolites were more polar than parent compound. | nih.govsnmjournals.org |

Mass Spectrometry (MS) Applications in Structural Elucidation of Analogs and Metabolites

Mass spectrometry (MS) is a powerful tool for the structural elucidation of novel compounds and for identifying metabolites. When coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio information, enabling the identification of unknown substances in biological samples.

In the context of this compound research, MS plays a critical role in confirming the identity of synthesized analogs and profiling their metabolic pathways. For example, in the analysis of NPA using GC-ECD, derivatization with trifluoroacetic acid is performed. nih.gov While the primary detection was via ECD, such derivatization is a common strategy to improve the gas chromatographic behavior and mass spectrometric fragmentation of analytes, suggesting the direct applicability of GC-MS for confirmatory analysis and structural characterization of the parent compound and its metabolites.

Metabolite profiling studies of radiolabeled analogs like [11C]MNPA have identified several radiometabolites in both plasma and brain tissue. nih.gov While HPLC with radiometric detection identifies the number and polarity of these metabolites, mass spectrometry would be the definitive technique to determine their precise chemical structures, for example, through hydroxylation, demethylation, or conjugation, which are common metabolic pathways for such compounds.

In Vivo Neuroimaging Techniques (e.g., PET, SPECT) for Receptor Occupancy and Distribution in Animal Studies

In vivo neuroimaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive study of receptor distribution, density, and occupancy in the living brain. nih.gov this compound and its analogs, labeled with positron-emitting isotopes like Carbon-11 (B1219553), have been developed as valuable PET radioligands for imaging dopamine D2/D3 receptors. nih.gov

[11C]NPA and [11C]MNPA as PET Tracers: Both (-)-[11C]NPA and its methoxy analog, [11C]MNPA, have been successfully used in PET studies in rodents, non-human primates, and humans. nih.govnih.gov These agonist radioligands are of particular interest because they preferentially bind to the high-affinity state of the D2 receptor, which is thought to be the functionally active state. snmjournals.orgnih.gov

Studies in baboons and rodents with [11C]NPA showed high uptake in D2 receptor-rich regions like the striatum, with striatum-to-cerebellum ratios reaching 4.4 in rodents (60 min post-injection) and 2.86 in baboons (45 min post-injection). nih.gov This specific binding was significantly reduced by pretreatment with the D2 antagonist haloperidol, confirming its specificity. nih.gov Similarly, [11C]MNPA shows high uptake in the striatum in cynomolgus monkeys and humans. snmjournals.org

Receptor Occupancy and Quantification: PET studies with these tracers allow for the quantification of receptor binding using metrics like the binding potential (BP_ND). In healthy men, the BP_ND for [11C]MNPA was highest in the putamen, followed by the caudate and thalamus. snmjournals.orgnih.gov These studies also enable the investigation of receptor occupancy by therapeutic drugs and the competition with endogenous dopamine. For instance, amphetamine-induced dopamine release leads to a significant reduction in [11C]MNPA binding, indicating that the tracer is sensitive to changes in synaptic dopamine levels. nih.gov

Table 3: In Vivo PET Imaging Data for this compound Analogs

| Radiotracer | Species | Brain Region | Parameter | Value | Source |

|---|---|---|---|---|---|

| [11C]NPA | Rodent | Striatum | Striatum/Cerebellum Ratio | 4.4 (at 60 min) | nih.gov |

| [11C]NPA | Baboon | Striatum | Striatum/Cerebellum Ratio | 2.86 (at 45 min) | nih.gov |

| [11C]MNPA | Human | Putamen | BP_ND | 0.82 ± 0.09 | snmjournals.orgnih.gov |

| Caudate | BP_ND | 0.59 ± 0.11 | snmjournals.orgnih.gov |

Advanced Spectroscopic Methods (e.g., NMR) in Conformational and Interaction Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.brnih.gov For a pharmacologically active compound like this compound, understanding its preferred conformation and how it interacts with its receptor target at an atomic level is crucial for structure-activity relationship studies and rational drug design. researchgate.netcopernicus.org

Conformational Analysis: NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about dihedral angles and inter-proton distances. auremn.org.brcore.ac.uk This allows researchers to define the molecule's shape and flexibility in solution. By identifying the lowest energy conformations, it's possible to hypothesize which shape (the "bioactive conformation") is responsible for binding to the receptor. copernicus.org For a molecule like NPA, NMR could be used to determine the orientation of the n-propyl group relative to the rigid apomorphine (B128758) backbone, a key determinant of its interaction with the dopamine receptor.

Interaction Studies: Advanced NMR methods like saturation transfer difference (STD) NMR and Water-LOGSY can be used to study the binding of a ligand to its receptor protein. These experiments identify which parts of the ligand are in close contact with the receptor, providing an "epitope map" of the binding interaction. While challenging for membrane-bound proteins like dopamine receptors, such studies can be performed with isolated receptor domains or in membrane-mimetic environments. researchgate.net Furthermore, 2D NOESY experiments can detect NOEs between the ligand's protons and the protein's protons, offering direct evidence of binding and providing distance restraints for building a model of the ligand-receptor complex. nih.gov

Microdialysis and In Vivo Electrophysiology Methodologies in Animal Brains

In Vivo Microdialysis: This technique allows for the sampling of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals. nih.govnih.gov Microdialysis studies have been instrumental in understanding the effects of this compound on dopaminergic neurotransmission. By implanting a microdialysis probe into a dopamine-rich area like the striatum or nucleus accumbens, researchers can measure how NPA administration affects the release of dopamine. Studies have shown that increasing the synaptic dopamine concentration through release or uptake blockade competitively inhibits the binding of [3H]NPA, demonstrating a direct relationship between receptor binding and the surrounding neurochemical environment. nih.gov This methodology is crucial for correlating the pharmacokinetics and receptor binding of NPA with its neurochemical effects in real-time. mdpi.com

In Vivo Electrophysiology: Extracellular single-unit recording is a technique used to measure the firing activity (action potentials) of individual neurons in the living brain. researchgate.net This method has been applied to investigate the effects of NPA enantiomers on the activity of dopamine neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), the two major midbrain dopamine cell groups. nih.gov Such studies can distinguish between agonist and antagonist properties of a compound. An agonist like R-(-)-NPA would be expected to inhibit the firing of these auto-receptor-containing dopamine neurons, and these electrophysiological results provide direct evidence of the functional consequences of NPA's interaction with dopamine receptors at the cellular level in an intact neural circuit. nih.gov

Computational and Theoretical Studies of N N Propylnorapomorphine

Molecular Docking Simulations with Dopamine (B1211576) Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-n-Propylnorapomorphine, docking simulations with models of dopamine receptors, particularly the D2 subtype, are crucial for elucidating the specific molecular interactions that govern its binding affinity and agonist activity.

Research findings from docking studies on related aporphines like apomorphine (B128758) and other dopamine agonists reveal a consistent binding mode within the dopamine receptor's transmembrane domain. mdpi.comresearchgate.net The key interaction is an ionic bond formed between the protonated nitrogen atom of the ligand and the highly conserved aspartic acid residue (Asp114 in the D2 receptor) in transmembrane helix 3 (TM3). mdpi.comresearchgate.net This salt bridge is considered essential for the anchoring of most dopaminergic ligands. mdpi.com

Beyond this primary anchor point, simulations show that the aromatic rings of NPA engage in hydrophobic and aromatic (pi-pi stacking) interactions with hydrophobic residues within the binding pocket. Furthermore, the hydroxyl groups on the catechol ring of NPA are critical for forming hydrogen bonds with serine residues located in transmembrane helix 5 (TM5), often referred to as the "serine microdomain". mdpi.com These interactions are vital for high-affinity binding and are believed to play a role in receptor activation. mdpi.com Docking studies allow for the calculation of a "docking score" or binding energy, which provides a theoretical estimation of the binding affinity. nanobioletters.com For instance, in studies of apomorphine, calculated binding energies can be compared with experimental values to validate the docking pose. researchgate.netnanobioletters.com

Table 1: Key Amino Acid Residues in Dopamine D2 Receptor Interacting with Aporphine (B1220529) Ligands This table is a representative summary based on typical findings in dopamine receptor docking studies.

| Interacting Residue | Location | Type of Interaction | Significance |

| Aspartic Acid (Asp114) | Transmembrane Helix 3 (TM3) | Ionic Bond / Salt Bridge | Primary anchor point for the ligand's protonated nitrogen. mdpi.com |

| Serine (Ser193, Ser194, Ser197) | Transmembrane Helix 5 (TM5) | Hydrogen Bond | Interacts with the ligand's catechol hydroxyl groups; crucial for affinity and activation. mdpi.com |

| Phenylalanine, Tryptophan | Aromatic Pocket | Pi-Pi Stacking | Stabilizes the aromatic core of the ligand. |

| Leucine, Valine, Isoleucine | Hydrophobic Pocket | Hydrophobic Interactions | Engages with the N-propyl group and other nonpolar parts of the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aporphine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aporphine derivatives, including analogs of NPA, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are particularly insightful. mdpi.comnih.gov

In a typical QSAR study for aporphine derivatives, a dataset of molecules with known binding affinities or functional potencies for dopamine receptors is assembled. nih.govplos.org The three-dimensional structures of these molecules are aligned based on a common scaffold. Subsequently, CoMFA is used to calculate the steric and electrostatic fields surrounding each molecule. Statistical methods, such as Partial Least Squares (PLS) regression, are then employed to generate a model that relates variations in these fields to changes in biological activity. nih.gov